H-D-Phe-pip-arg-pna
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Overview
Description
- It mimics the N-terminal portion of the A alpha chain of fibrinogen, which is the natural substrate of thrombin.
- Thrombin is a serine protease involved in blood clotting and plays a crucial role in the coagulation cascade.
S-2238: ) is a synthetic compound designed as a substrate for thrombin.
Preparation Methods
Synthetic Routes: S-2238 can be synthesized using chemical methods. The exact synthetic route may vary, but it typically involves coupling the amino acids phenylalanine (Phe), pipecolic acid (Pip), and arginine (Arg) with p-nitroaniline (pNA).
Industrial Production: Information on large-scale industrial production methods for S-2238 is limited.
Chemical Reactions Analysis
Substrate for Thrombin: S-2238 is specifically hydrolyzed by thrombin, releasing a colored product (p-nitroaniline, pNA).
Detection: The liberated pNA can be detected at 405 nm wavelength.
Common Reagents: Thrombin itself acts as the catalyst, and the substrate contains the amino acid sequence H-D-Phe-Pip-Arg-pNA.
Major Products: The major product is pNA, which provides a measurable signal for thrombin activity.
Scientific Research Applications
Thrombin Concentration Measurement: S-2238 is used to detect thrombin concentration in blood samples.
Laboratory Research: It finds applications in laboratory science, including in vitro diagnostics and pharmaceutical quality control.
Not for Clinical Use: S-2238 is not intended for clinical diagnosis or therapeutic purposes.
Mechanism of Action
Thrombin Inhibition: S-2238 serves as a substrate for thrombin, allowing researchers to assess thrombin activity.
Molecular Targets: Thrombin itself is a key player in blood clotting, converting fibrinogen to fibrin and promoting clot formation.
Pathways Involved: Thrombin is part of the coagulation cascade, interacting with various factors and platelets.
Comparison with Similar Compounds
Uniqueness: S-2238’s uniqueness lies in its specific design for thrombin detection.
Similar Compounds: While S-2238 is tailored for thrombin, other chromogenic substrates exist for different proteases (e.g., factor Xa, plasmin).
Remember that S-2238 is primarily used in research settings and not as a therapeutic agent. If you need further information or have specific questions, feel free to ask!
Properties
CAS No. |
64815-81-2 |
---|---|
Molecular Formula |
C27H36N8O5 |
Molecular Weight |
552.6 g/mol |
IUPAC Name |
(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide |
InChI |
InChI=1S/C27H36N8O5/c28-21(17-18-7-2-1-3-8-18)26(38)34-16-5-4-10-23(34)25(37)33-22(9-6-15-31-27(29)30)24(36)32-19-11-13-20(14-12-19)35(39)40/h1-3,7-8,11-14,21-23H,4-6,9-10,15-17,28H2,(H,32,36)(H,33,37)(H4,29,30,31)/t21-,22+,23+/m1/s1 |
InChI Key |
YDMBNDUHUNWWRP-VJBWXMMDSA-N |
SMILES |
C1CCN(C(C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)N |
Isomeric SMILES |
C1CCN([C@@H](C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@@H](CC3=CC=CC=C3)N |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
FXR |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
chromogenic substrate S-2238 H-D-Phe-Pip-Arg-pNA H-D-phenylalanyl-L-pipecolyl-arginine-nitroanilide H-D-phenylalanyl-Pip-Arg-p-nitroanilide H-Phe-Pip-Arg-p-nitroanilide H-Phe-Pip-Arg-pNA S 2238 S 2238 dihydrochloride S-2238 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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